molecular formula C22H15N3O5S B14773003 1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide

1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide

Cat. No.: B14773003
M. Wt: 433.4 g/mol
InChI Key: SJQDUPTVSJZANT-UHFFFAOYSA-N
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Description

1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonamido group, a naphthalene ring, and a pyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the pyridinium ion through a quaternization reaction with pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also essential to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines and alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H15N3O5S

Molecular Weight

433.4 g/mol

IUPAC Name

(3Z)-3-(benzenesulfonylimino)-2-(3-carbamoylpyridin-1-ium-1-yl)-4-oxonaphthalen-1-olate

InChI

InChI=1S/C22H15N3O5S/c23-22(28)14-7-6-12-25(13-14)19-18(24-31(29,30)15-8-2-1-3-9-15)20(26)16-10-4-5-11-17(16)21(19)27/h1-13H,(H2-,23,24,27,28)

InChI Key

SJQDUPTVSJZANT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC(=C4)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC(=C4)C(=O)N

Origin of Product

United States

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